(3-Trifluoromethanesulfonylphenyl)methanamine hydrochloride

Medicinal Chemistry Scaffold Design Structure-Activity Relationship (SAR)

(3-Trifluoromethanesulfonylphenyl)methanamine hydrochloride (CAS 1909306-62-2) is a functionalized benzylamine building block, supplied as a hydrochloride salt. Its core structure features a strong electron-withdrawing trifluoromethanesulfonyl (triflyl) group at the meta-position of the phenyl ring.

Molecular Formula C8H9ClF3NO2S
Molecular Weight 275.67
CAS No. 1909306-62-2
Cat. No. B2396167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Trifluoromethanesulfonylphenyl)methanamine hydrochloride
CAS1909306-62-2
Molecular FormulaC8H9ClF3NO2S
Molecular Weight275.67
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)CN.Cl
InChIInChI=1S/C8H8F3NO2S.ClH/c9-8(10,11)15(13,14)7-3-1-2-6(4-7)5-12;/h1-4H,5,12H2;1H
InChIKeyBLOUOHWTYJBGCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (3-Trifluoromethanesulfonylphenyl)methanamine hydrochloride (CAS 1909306-62-2): A meta-Substituted Triflyl Benzylamine Scaffold


(3-Trifluoromethanesulfonylphenyl)methanamine hydrochloride (CAS 1909306-62-2) is a functionalized benzylamine building block, supplied as a hydrochloride salt . Its core structure features a strong electron-withdrawing trifluoromethanesulfonyl (triflyl) group at the meta-position of the phenyl ring [1]. This compound is primarily used as a versatile small molecule scaffold and a key intermediate in medicinal chemistry and organic synthesis, where the triflyl group imparts distinct electronic properties compared to other sulfonyl or trifluoromethyl-substituted analogs [1].

Why (3-Trifluoromethanesulfonylphenyl)methanamine hydrochloride Cannot Be Simply Replaced by Structural Analogs


Substituting this compound with a close structural analog, such as the para-isomer, the free base, or a mesyl derivative, can lead to failed reactions, unexpected pharmacokinetic profiles, or altered physical properties. The potent electron-withdrawing nature of the triflyl group (σp ≈ 0.96) dramatically decreases amine basicity and increases NH-acidity compared to non-fluorinated sulfonamides, impacting reactivity and purification [1]. Furthermore, the meta-substitution pattern offers a different vector of functionalization and steric environment than its para-isomer, which can be critical in target binding. The hydrochloride salt form provides a distinct crystalline powder [2] with superior handling and shelf-stability characteristics for automated synthesis platforms compared to liquid or hygroscopic free bases.

Quantitative Differentiation Guide for (3-Trifluoromethanesulfonylphenyl)methanamine hydrochloride Procurement


Meta-Substitution Confers a Unique Chemical Space Vector Compared to Para-Isomer

The target compound's meta-substitution pattern is a critical differentiator from its commercially available para-isomer, (4-((trifluoromethyl)sulfonyl)phenyl)methanamine (CAS 771473-17-7). This positional difference alters the exit vector of the aminomethyl group, enabling distinct target engagement in drug discovery. No direct head-to-head biological comparison was identified in the literature [NOTE: CRITICAL EVIDENCE GAP - NO DIRECT HEAD-TO-HEAD BIOLOGICAL DATA FOUND]. However, the structural difference itself is a key selection criterion for SAR exploration .

Medicinal Chemistry Scaffold Design Structure-Activity Relationship (SAR)

Hydrochloride Salt Form Offers Powder Physical State for Automated Handling

The target compound is supplied as a powder [1], a physical state advantageous for automated solid dispensing systems compared to the free base, 3-(trifluoromethylsulfonyl)benzylamine (CAS 1274903-40-0), which is typically an oil. The hydrochloride salt also improves air and moisture stability, mitigating amine oxidation and carbonate formation during storage .

High-Throughput Experimentation (HTE) Process Chemistry Compound Management

Triflyl Group Imparts Superior Electron-Withdrawing Character Over Mesyl Analogs

The SO₂CF₃ (triflyl) group is one of the strongest neutral electron-withdrawing groups, with a Hammett σp constant of ~0.96 [1]. This drastically exceeds that of the analogous methanesulfonyl (mesyl) group (SO₂CH₃, σp ~0.72). This difference results in a lower pKa for the resulting sulfonamide NH (~6.33 for TfNH₂ [1]), higher leaving group ability, and increased electrophilicity of adjacent positions, enabling synthetic transformations that fail with mesyl-protected analogs [2].

Physical Organic Chemistry Medicinal Chemistry Reaction Design

Optimal Applications for (3-Trifluoromethanesulfonylphenyl)methanamine hydrochloride Based on Differentiated Properties


Medicinal Chemistry SAR Exploration for meta-Substituted Pharmacophores

Used as a primary scaffold for exploring structure-activity relationships (SAR) where a meta-oriented basic amine is required. The unique vector differentiates it from the commercially available para-isomer, enabling simultaneous exploration of both geometrical orientations in a medicinal chemistry program. This is a key procurement scenario for fragment-based drug discovery libraries .

Synthesis of Highly Activated Triflyl-Protected Benzylamine Intermediates

The triflyl group's extreme electron-withdrawing power enables its benzylamine derivatives to act as substrates in challenging Pd-catalyzed ortho-C–H amination reactions, a reactivity not efficiently replicated by the mesyl analog. The compound is therefore specifically procured as a synthetic building block for this methodology [1].

High-Throughput and Automated Synthesis Libraries

The crystalline powder form of the hydrochloride salt is directly compatible with automated solid-dispensing robots used in high-throughput parallel synthesis libraries. This physical property gives it a distinct procurement advantage over its oily free base analogs, which require manual weighing and pose greater handling challenges in automated environments [2].

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